X-ray Crystallographic Occupancy and Electron Density Fit at CHIKV nsP3 Macrodomain: TJ4 vs. Class-Level Fragment Hits
In the co-crystal structure of CHIKV nsP3 macrodomain with pyrimidone fragments (PDB 6W8K, 1.80 Å resolution), 5,6-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (ligand code TJ4) is present in all four copies of the asymmetric unit (chains A–D) with full occupancy (1.0) and real space correlation coefficients ranging from 0.919 to 0.957 [1]. The best-fitted instance (chain B) achieved a real space R factor of 0.096 with a correlation coefficient of 0.952 [1]. In the same fragment screen, only one of ~40 soaked fragments (SRI-40582, 6-isobutyl-2-oxo-pyrimidine-4-carboxylate) yielded interpretable electron density in the initial round [2], and among all identified fragments sharing the 2-pyrimidone-4-carboxylic acid scaffold, only the benzopyrimidine analog SRI-43750 demonstrated quantifiable anti-CHIKV activity (IC₅₀ = 23 μM) [2]. TJ4 was explicitly designated a 'Ligand of Interest' by the depositing authors, distinguishing it from fragments that did not meet author-defined significance criteria [1].
| Evidence Dimension | Crystallographic binding validation quality |
|---|---|
| Target Compound Data | TJ4: Real space correlation coefficient (RSCC) = 0.919–0.957; Real space R factor (RSR) = 0.096–0.115; Occupancy = 1.0 (four chains A–D); Resolution = 1.80 Å |
| Comparator Or Baseline | SRI-40582 (6-isobutyl-2-oxo-pyrimidine-4-carboxylate): One of ~40 fragments yielding electron density in the first-round screen [2]; SRI-43750 (2-oxo-5,6-benzopyrimidine-4-carboxylic acid): Anti-CHIKV IC₅₀ = 23 μM in cellular assay [2] |
| Quantified Difference | TJ4 exhibits 4-fold crystallographically independent binding site occupation with RSCC > 0.91, establishing a robust structural binding mode; lacks cellular antiviral activity (IC₅₀ not reported / below assay threshold), whereas SRI-43750 exhibits measurable anti-CHIKV activity at IC₅₀ = 23 μM |
| Conditions | Co-crystal structure of CHIKV nsP3 macrodomain (residues 1–160) with fragment compounds; X-ray diffraction at 1.80 Å; fragment soaking in 42% PEG400, 0.1 M sodium citrate pH 5.6 cryo-buffer |
Why This Matters
For structure-guided fragment elaboration programs, TJ4 provides a uniquely robust, multi-copy validated binding mode at atomic resolution—a prerequisite for rational, structure-based chemical optimization that unvalidated fragment hits or merely computational docking results cannot match.
- [1] PDB ligand validation report for TJ4 in PDB 6W8K. PDBus ligand validation service. Identifier ranking: 66–82% goodness-of-fit; RSCC 0.919–0.957; RSR 0.096–0.115; occupancy 1.0. View Source
- [2] Zhang S, Garzan A, Haese N, et al. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design. PLoS One. 2021;16(1):e0245013. pp. 12–14 (fragment screening results). View Source
